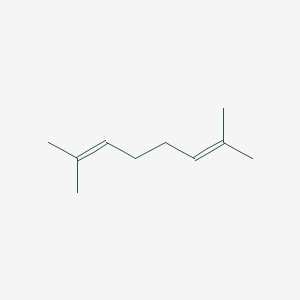

2,7-Dimethyl-2,6-octadiene

説明

Contextualization within Isoprenoid and Terpene Chemistry Research

Isoprenoids and terpenes constitute a vast and diverse class of naturally occurring organic compounds derived from the five-carbon isoprene (B109036) unit. The study of these molecules is a significant focus of chemical research due to their varied biological activities and applications. 2,7-Dimethyl-2,6-octadiene is situated within this field as a C10 acyclic monoterpenoid, structurally related to isoprene. researchgate.netcas.cz

Research has demonstrated the formation of this compound through the dimerization of isoprene (2-methyl-1,3-butadiene), a fundamental building block in terpene biosynthesis. cas.cz This connection underscores its relevance in studies aimed at understanding the mechanisms of terpene formation and the development of synthetic routes to more complex terpenoid structures. Furthermore, derivatives of this compound, such as (Z/E)-3,7-dimethyl-2,6-octadienoic acids, are synthesized from commercially available terpenes like geraniol (B1671447) and nerol (B1678202), further cementing its position within the realm of terpene chemistry. mdpi.comoup.com The study of such derivatives has been explored for potential applications, including their fungicidal activities. mdpi.com

Significance of this compound as a Bifunctional Alkenyl Synthon

In organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a target compound. This compound serves as a valuable bifunctional alkenyl synthon, meaning its two alkene (double bond) functional groups can be selectively or simultaneously manipulated to construct more complex molecular architectures.

The strategic placement of the double bonds at the 2 and 6 positions allows for a variety of chemical transformations. These include oxidation to form epoxides or alcohols, and reduction to yield saturated hydrocarbons. The conjugated nature of the diene system in certain isomers also influences its reactivity, enabling cyclization reactions under specific conditions.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,7-dimethylocta-2,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOPUECGKNQIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333960 | |

| Record name | 2,7-Dimethyl-2,6-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16736-42-8 | |

| Record name | 2,7-Dimethyl-2,6-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,7 Dimethyl 2,6 Octadiene and Its Derivatives

Dimerization-Based Synthetic Approaches

Metal-Mediated Coupling Reactions

The synthesis of 2,7-dimethyl-2,6-octadiene can be achieved through the dimerization of smaller isoprene (B109036) units, a process often facilitated by metal catalysts. One documented method involves the dimerization of 4-bromo-2-methyl-2-butene. This reaction utilizes manganese powder and iodine to yield a mixture primarily composed of this compound, alongside an isomeric byproduct, 3,3,6-trimethyl-1,5-heptadiene. The ratio of the desired product to the isomer is approximately 3:1.

Transition metal-catalyzed cycloadditions also present a viable, though complex, pathway. These reactions can proceed through various mechanisms, such as [2+2], [4+4], [4+2+2], and [5+2+1] cycloadditions, often involving intermediates like metallacyclopentenes. pku.edu.cnresearchgate.net For instance, nickel-catalyzed [4+4] cycloadditions of dienes can be employed to construct eight-membered carbocyclic rings. pku.edu.cn While these methods are powerful for ring formation, controlling regioselectivity can be a significant challenge. pku.edu.cn The choice of metal catalyst and ligands is crucial in directing the reaction toward the desired product. For example, palladium-carbene catalysts have been shown to influence the outcome of isoprene dimerization, with different carbene ligands favoring either telomerization or dimerization products. researchgate.net

Conversion from Structurally Related Monoterpenoids

Selective Oxidation and Reduction Pathways from Geraniol (B1671447)/Nerol (B1678202) Analogues

Geraniol and its cis-isomer, nerol, both of which are 3,7-dimethyl-2,6-octadien-1-ols, serve as common starting materials for the synthesis of this compound and its derivatives. The conversion of these alcohols to other functional groups allows for the synthesis of a variety of related compounds. For example, geraniol can be converted to geranyl chloride in high yields using reagents like methanesulfonyl chloride and lithium chloride. orgsyn.org

Furthermore, selective oxidation of geraniol or nerol can yield the corresponding aldehydes, geranial and neral (B7780846) (collectively known as citral). mdpi.comorgsyn.org These aldehydes can then be further modified. For instance, (Z/E)-3,7-dimethyl-2,6-octadienoic acids can be synthesized from geraniol or nerol through a two-step oxidation process, which can then be converted to various amide derivatives. mdpi.com

Formation as Dehydration Products in Catalytic Hydrogenation Processes

During the catalytic hydrogenation of citral (B94496) (a mixture of geranial and neral), this compound can be formed as a dehydration byproduct. google.comgoogle.com The primary goal of citral hydrogenation is often the selective reduction of the aldehyde group to produce geraniol and nerol. google.comresearchgate.net However, under certain catalytic conditions, particularly with catalysts like ruthenium on carriers such as active carbon or alumina, significant amounts of dehydration products, including 3,7-dimethyl-2,6-octadiene, are observed. google.comgoogle.com The reaction conditions and the choice of catalyst and support play a crucial role in the selectivity towards the desired unsaturated alcohols versus the formation of dehydration byproducts. tue.nld-nb.info

Pyrolytic and Thermal Decomposition Route of Natural Precursors

Mechanism of Formation from Linalyl Glucoside Thermal Decomposition

This compound can be formed through the thermal decomposition of linalyl β-D-glucopyranoside. tandfonline.comresearchgate.netjst.go.jpoup.com This process, which can occur during the processing of materials like tea leaves, involves the mild pyrolysis of the glucoside under vacuum. tandfonline.comresearchgate.net The proposed mechanism suggests that the formation of 2,7-dimethyl-2,6-octadienes occurs via a proton transfer from the anomeric position of the glucose moiety to the C-6 position of the linalyl aglycon. tandfonline.comresearchgate.netjst.go.jpoup.com This is followed by the cleavage of the glycosidic bond, leading to the formation of the diene and glucono-1,5-lactone. tandfonline.com Stable isotope labeling experiments have provided direct evidence for this novel reaction mechanism. researchgate.netoup.com The thermal decomposition of linalool (B1675412) itself, an isomer of geraniol and nerol, can also lead to various degradation products, including ocimene isomers and cyclic monoterpenes, through dehydroxylation and subsequent cyclization reactions. mdpi.com

Strategic Multi-step Total Syntheses Utilizing the this compound Core

The this compound framework serves as a versatile and crucial building block in the multi-step total synthesis of various natural products and their derivatives. Its inherent structure, featuring two methyl-substituted double bonds, provides reactive sites for a range of chemical transformations, enabling the construction of more complex molecular architectures. Researchers have successfully employed this acyclic monoterpene core to achieve the synthesis of bioactive compounds, including lactones and meroterpenes.

The strategic application of the this compound scaffold often involves its functionalized derivatives, such as geraniol, nerol, or their corresponding halides, as starting materials. These precursors allow for controlled chemical manipulations, including oxidations, cyclizations, and coupling reactions, to build the target molecules.

Synthesis of Bioactive Lactones

Synthesis of Meroterpene Derivatives

The this compound unit is also a key component in the synthesis of meroterpenes, which are natural products of mixed biosynthetic origin. In one synthetic strategy, a derivative, (E)-1-bromo-3,7-dimethyl-2,6-octadiene, was utilized to introduce the terpene moiety onto a phenolic core. mdpi.com The synthesis started with 1,2,4-trimethoxybenzene, which was first lithiated with n-butyllithium (n-BuLi) and then alkylated with the brominated octadiene derivative. mdpi.com This step proceeded with high selectivity and yield. Subsequent oxidation of the resulting intermediate with cerium ammonium (B1175870) nitrate (B79036) (CAN) afforded the target quinone, (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-3-methoxycyclohexa-2,5-diene-1,4-dione. mdpi.com

| Target Molecule | Starting Material (Core Derivative) | Key Reaction Steps | Overall Yield | Reference |

| 3,7-Dimethyl-7-hydroxy-2-octen-1,6-olide | cis-Geraniol | Oxidation, Cyclization | 47.5% | nih.gov |

| 3,7-Dimethyl-2,6-octadien-1,6-olide | cis-Geraniol | Oxidation, Cyclization, Dehydration | 37.3% | nih.gov |

| (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-3-methoxycyclohexa-2,5-diene-1,4-dione | (E)-1-bromo-3,7-dimethyl-2,6-octadiene | Alkylation, Oxidation | 76% (for oxidation step) | mdpi.com |

| (Z/E)-3,7-Dimethyl-2,6-octadienamides | Geraniol/Nerol | Oxidation, Amidation | Not specified | mdpi.com |

Synthesis of Fungicidal Amides

The structural motif of this compound is also present in synthetic derivatives with potential biological activities. A series of (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives were synthesized to explore their fungicidal properties. mdpi.com The synthesis began with the commercially available geraniol and nerol, which were converted to the corresponding (Z/E)-3,7-dimethyl-2,6-octadienoic acids via a selective two-step oxidation. mdpi.com These acids were then reacted with various aromatic and aliphatic amines to produce a library of twenty-eight different amide derivatives. mdpi.com This work highlights the utility of the this compound core in generating diverse molecular structures for biological screening.

Chemical Transformations and Mechanistic Insights of 2,7 Dimethyl 2,6 Octadiene

Electrophilic Addition Reactions

The electron-rich double bonds in 2,7-dimethyl-2,6-octadiene are susceptible to attack by electrophiles, initiating a cascade of reactions that often involve carbocation intermediates and subsequent rearrangements.

In the presence of a strong acid, such as phosphoric acid (H₃PO₄), this compound undergoes an electrophilic addition reaction. askfilo.comchegg.com The reaction is initiated by the protonation of one of the double bonds. Protonation at the C-6 position leads to the formation of a tertiary carbocation at C-7, which is a relatively stable intermediate.

However, protonation of the C-2 double bond results in a tertiary carbocation at C-2. This is followed by an intramolecular cyclization, where the second double bond attacks the carbocation. This process, often driven by heat, leads to the formation of a more stable cyclic product. chegg.comdoubtnut.com The mechanism involves the formation of a carbocation intermediate, which can then rearrange to yield the major product. askfilo.com The exact structure of the final product can vary depending on the specific reaction conditions, but it typically involves the formation of a cyclic system. For instance, treatment with phosphoric acid can convert it into a bicyclic ether. chegg.com These reactions highlight the propensity of the diene to undergo complex rearrangements following the initial electrophilic attack.

Oxidation Reactions

The double bonds of this compound are readily oxidized by various reagents, leading to a range of oxygenated products. These reactions can be highly selective, depending on the oxidant and reaction conditions used.

The photosensitized oxidation of this compound with singlet oxygen (¹O₂) serves as a model for the oxidation of polyisoprenes. scilit.comresearchgate.net The reaction proceeds primarily through an "ene" mechanism, where the singlet oxygen adds to the double bond with a concomitant shift of the double bond and abstraction of an allylic hydrogen to form hydroperoxides.

A kinetic study of the Rose Bengal-sensitized photo-oxidation revealed that all possible mono- and dihydroperoxides are formed. scilit.com The reactivity of this compound is approximately double that of 2-methyl-2-pentene. An interesting observation is that the addition of singlet oxygen to one of the double bonds leads to a deactivation of the remaining double bond. scilit.com One of the products, 2,7-dimethyl-dihydroperoxy-3,5-octadiene, which possesses a conjugated diene structure, does not proceed to form an endoperoxide, which was contrary to earlier hypotheses. scilit.com Furthermore, no trihydroperoxide formation is observed from further reaction with singlet oxygen. scilit.com

Table 1: Products of Singlet Oxygen Photo-oxidation of this compound

| Product Type | Specific Compounds Identified |

| Monohydroperoxides | Various isomeric monohydroperoxides |

| Dihydroperoxides | 2,7-dimethyl-dihydroperoxy-3,5-octadiene and other isomers |

The double bonds of this compound and its derivatives can be stereoselectively epoxidized. For instance, the 6,7-double bond in (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives has been oxidized using peroxyacetic acid to yield the corresponding 6,7-epoxy analogues. mdpi.com This transformation is a key step in the synthesis of new bioactive compounds. The stability of the epoxy moiety can be sensitive to the reaction conditions, particularly to the presence of strong acids. mdpi.com

Enzymatic systems also offer a route for stereoselective epoxidation. The enzyme system from Pseudomonas oleovorans has been shown to catalyze the stereoselective epoxidation of octadiene, suggesting that similar biocatalytic approaches could be applied to this compound to achieve high enantioselectivity. acs.org

A key derivative structurally related to this compound is 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, often referred to as C-10 dialdehyde (B1249045). This compound is a crucial intermediate in the industrial synthesis of carotenoids such as β-carotene, canthaxanthin, and lycopene. google.com

While direct conversion from this compound is not the common industrial route, the synthesis of this dialdehyde highlights the importance of the C10 backbone. Patented methods for its synthesis often start from smaller molecules. One such method involves the following steps:

The reaction of acetaldehyde (B116499) diethyl acetal (B89532) with ethyl-(1-propenyl)-ether to form 1,1,3-triethoxy-2-methyl-butane. google.comgoogleapis.com

Pyrolysis of this intermediate to produce 1-methoxy-2-methyl-1,3-butadiene. google.comgoogleapis.com

A series of transformations including chlorination, formation of a phosphonium (B103445) salt, and a condensation reaction to generate a precursor which is then hydrolyzed under acidic conditions to yield 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde. google.comgoogleapis.com

This polyunsaturated dialdehyde is a light-yellow solid that is stable at room temperature but sensitive to oxidants. google.com

Hydroboration Reactions

Hydroboration is a powerful method for the anti-Markovnikov addition of a boron-hydrogen bond across a double bond. In the case of this compound, cyclic hydroboration has been studied in detail as a means to produce substituted borolanes, which are valuable reagents in asymmetric synthesis. mdpi.commdpi.org

The reaction involves the intramolecular hydroboration of the diene with a suitable borane (B79455) reagent. The stereochemical outcome of this cyclization is highly dependent on the reaction conditions, including the solvent, temperature, reaction time, and the specific borane reagent used. mdpi.commdpi.orgsciforum.net The primary products are cis- and trans-2,5-diisopropylborolane.

Studies have shown that by carefully selecting the reaction parameters, the ratio of the trans to cis isomers can be controlled. For example, using monobromoborane in carbon tetrachloride at 76°C for 8 hours yielded a 4:1 mixture of trans:cis-2,5-diisopropylborolane. mdpi.orgsciforum.net The pure racemic trans isomer can be isolated by selective complexation of the cis isomer with 1-(2-hydroxyethyl)-pyrrolidine. mdpi.commdpi.org

Table 2: Influence of Reaction Conditions on the Cyclic Hydroboration of this compound

| Borane Reagent | Solvent | Temperature (°C) | Time (h) | trans:cis Ratio of 2,5-Diisopropylborolane |

| Monobromoborane | Carbon Tetrachloride | 76 | 8 | 4:1 |

| Monochloroborane-dimethylsulphide | Tetrahydrofuran (B95107) (THF) | 0 | 1 | (Not specified, but used in synthesis) |

| Thexylborane | (Not specified) | (Not specified) | (Not specified) | Predominantly meso-diol after oxidation |

Data compiled from multiple research studies. mdpi.commdpi.orgsciforum.net

The resulting diisopropylborolanes are precursors to chiral hydroborating reagents that can be used to induce high enantiomeric excess in the hydroboration of prochiral alkenes. mdpi.org

Cyclic Hydroboration for Borolane Synthesis

The cyclic hydroboration of this compound is a key method for synthesizing substituted borolanes, which are valuable reagents in organic chemistry. This intramolecular reaction involves the addition of a boron-hydrogen bond across the two double bonds of the diene, leading to the formation of a five-membered heterocyclic organoboron compound. Specifically, this reaction is employed to produce 2,5-diisopropylborolane. mcgill.ca

The choice of the hydroborating agent is critical and significantly influences the reaction's outcome. Reagents such as thexylborane, monobromoborane-dimethyl sulfide (B99878) complex (BH₂Br·SMe₂), and monochloroborane-dimethyl sulfide complex (BH₂Cl·SMe₂) have been studied for this transformation. mdpi.cominfinitylearn.com For instance, the reaction with monochloroborane can yield a mixture of cis- and trans-2,5-diisopropylborolanes. infinitylearn.comresearchgate.net The resulting borolanes, particularly chiral versions, have applications as reagents for asymmetric hydroboration of prochiral alkenes. mcgill.ca

Table 1: Hydroboration Agents for Borolane Synthesis from this compound

| Hydroborating Agent | Resulting Borolane Product | Primary Outcome/Yield | Reference |

|---|---|---|---|

| Thexylborane | meso-2,7-Dimethyl-3,6-octanediol (after oxidation) | Predominantly the meso diol | mcgill.camdpi.com |

| Monobromoborane (BH₂Br·SMe₂) | cis- and trans-2,5-Diisopropyl-B-bromoborolane | 62% yield (isomer mixture) | infinitylearn.com |

| Monochloroborane (BH₂Cl·SMe₂) | cis- and trans-2,5-Diisopropyl-B-chloroborolane | 65% yield (1:1 isomer mixture) | infinitylearn.comresearchgate.net |

Stereochemical Influence in Hydroboration Outcomes

The stereochemistry of the cyclic hydroboration of this compound is highly sensitive to the reaction conditions, including the nature of the borane reagent, the solvent, temperature, and reaction time. mcgill.canist.gov These factors dictate the ratio of the resulting cis- and trans-2,5-diisopropylborolane diastereomers.

Studies have shown that replacing a bulky hydroborating agent like thexylborane with smaller ones, such as monohalogenated boranes, can alter the stereoselectivity. mdpi.cominfinitylearn.com For example, hydroboration with monobromoborane in tetrahydrofuran (THF) at 0 °C initially produces a 2:1 ratio of cis to trans borolanes. mcgill.camdpi.com However, the selectivity can be shifted significantly towards the trans isomer by modifying the reaction parameters. Increasing the reaction temperature and changing the solvent are effective strategies to enhance the formation of the desired trans-borolane. mdpi.com The most favorable trans:cis ratio of 4:1 was achieved using monobromoborane in carbon tetrachloride at 76 °C over 8 hours. nist.govoup.com This allows for the isolation of the pure racemic trans-2,5-diisopropylborolane after selective complexation of the cis isomer. mcgill.ca

Table 2: Influence of Reaction Conditions on the Stereochemical Outcome of Hydroboration

| Borane Reagent | Solvent | Temperature (°C) | Time (h) | trans:cis Ratio | Reference |

|---|---|---|---|---|---|

| BH₂Br·SMe₂ | THF | 0 | - | 1:2 | mcgill.camdpi.com |

| BH₂Br·SMe₂ | THF | 65 | 8 | 1.5:1 | mdpi.com |

| BH₂Br·SMe₂ | Toluene | Reflux | 8 | 2.5-3.0:1 | mdpi.com |

| BH₂Br·SMe₂ | CCl₄ | 76 | 8 | 4:1 | nist.govoup.com |

| BH₂Cl·SMe₂ | THF | 0 | 1 | 1:1 | mdpi.cominfinitylearn.com |

Polymerization and Copolymerization Studies

The polymerization behavior of this compound and its derivatives has been explored, particularly in the context of creating copolymers with specific properties. While information on the radical copolymerization of the parent diene is limited, studies on closely related structures provide significant insights.

Research into the radical copolymerization kinetics has been conducted on 2,6-dimethyl-2,7-octadiene-6-trimethylsilyl-ether (linalloxytrimethylsilane, LTMS), a derivative of the title compound. researchgate.net These studies investigated its copolymerization with the olefinic monomers styrene (B11656) (St) and acrylonitrile (B1666552) (AN) in bulk, initiated by benzoyl peroxide. researchgate.net

The reactivity ratios, r₁ and r₂, are critical parameters in copolymerization kinetics that describe the relative reactivity of a growing polymer chain's radical end toward the two different monomers in the system. In the copolymerization of LTMS (M₂) with styrene (M₁) and acrylonitrile (M₁), the reactivity ratio r₂ (for LTMS) was found to be zero in both systems. researchgate.net This indicates that LTMS does not undergo homopolymerization under these radical conditions and only adds to the growing polymer chains initiated by styrene or acrylonitrile radicals. researchgate.net The reactivity ratios for styrene and acrylonitrile (r₁) were significantly greater than zero, confirming their ability to polymerize and incorporate the diene derivative. researchgate.net

Table 3: Reactivity Ratios for the Radical Copolymerization of Linalloxytrimethylsilane (LTMS, M₂) with Olefinic Monomers (M₁)

| Olefinic Monomer (M₁) | Temperature (°C) | r₁ (M₁) | r₂ (LTMS) | Reference |

|---|---|---|---|---|

| Styrene | 60 | 16.8 ± 0.4 | 0 | researchgate.net |

| Styrene | 80 | 21.6 ± 0.4 | 0 | researchgate.net |

| Acrylonitrile | 60 | 5.3 ± 0.2 | 0 | researchgate.net |

Advanced Characterization and Computational Studies of 2,7 Dimethyl 2,6 Octadiene

Spectroscopic Elucidation Techniques in Research

Spectroscopy is the cornerstone for the structural identification of 2,7-dimethyl-2,6-octadiene. Techniques such as NMR, Mass Spectrometry, and IR spectroscopy are routinely employed to confirm its synthesis and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound and its isomers. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

In one synthesis, the ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) showed characteristic signals: a singlet at 1.58 ppm corresponding to six protons, a singlet at 1.66 ppm for another six protons, a broad singlet at 1.97 ppm for the four allylic protons, and a broad singlet at 5.10 ppm for the two vinylic protons. mdpi.com

Detailed NMR studies on the related isomers, (6Z)- and (6E)-2,6-dimethyl-2,6-octadiene, further highlight the power of this technique. tandfonline.com The distinct chemical shifts observed for the methyl and olefinic protons allow for clear differentiation between the geometric isomers. For instance, the methyl protons at position 8 (8-H₃) show a shift of 1.47 ppm in the Z-isomer compared to 1.58 ppm in the E-isomer. tandfonline.com ¹³C NMR spectroscopy is also crucial for confirming the carbon framework of these dienes. tandfonline.comcas.cz

Interactive Table: NMR Spectroscopic Data for 2,6-Dimethyl-2,6-octadiene Isomers in CDCl₃ tandfonline.com

| Atom | (6Z)-Isomer δ (ppm) | (6E)-Isomer δ (ppm) |

| ¹H NMR | ||

| 8-H₃ | 1.47 (dq, J=6.9, 1.8 Hz) | 1.58 (dq, J=6.9, 1.8 Hz) |

| 6-CH₃ | 1.52 (br. s) | 1.61 (br. s) |

| 1-H₃, 2-CH₃ | 1.57-1.60 (m) | 1.69 (br. s) |

| 4-H₂, 5-H₂ | 1.94-1.98 (m) | 1.99 (t, J=8.7 Hz), 2.08 (td) |

| 3-H | 5.02-5.05 (m) | - |

| 7-H | 5.11 (qq, J=6.9, 1.4 Hz) | - |

| ¹³C NMR | ||

| C1 | - | 25.6 |

| C2 | - | 131.2 |

| C3 | - | 124.4 |

| C4 | 26.4 | 26.4 |

| C5 | 31.6 | 39.5 |

| C6 | 135.8 | 131.2 |

| C7 | 119.0 | 124.4 |

| C8 | 13.1 | 13.5 |

| 2-CH₃ | 17.4 | 17.6 |

| 6-CH₃ | 23.3 | 16.0 |

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and fragmentation pattern of this compound. cas.cznist.gov The electron ionization (EI) mass spectrum provides a molecular fingerprint that helps in its identification. The compound has a molecular formula of C₁₀H₁₈ and a molecular weight of approximately 138.25 g/mol . nist.gov

Analysis by GC-MS is common, where the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. tandfonline.com The mass spectrum available in the NIST Chemistry WebBook is a critical reference for its identification. nist.gov In some synthetic preparations, a fragment ion peak at m/z 137, corresponding to the loss of one hydrogen atom (M-1), has been reported. mdpi.com The fragmentation pattern is crucial for distinguishing it from structural isomers, such as 3,3,6-trimethyl-1,5-heptadiene. mdpi.comatlantis-press.com

Interactive Table: Key Molecular Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ | nist.gov |

| Molecular Weight | 138.25 g/mol | |

| CAS Registry Number | 16736-42-8 | nist.gov |

| Mass Spectrum | Available (Electron Ionization) | nist.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its alkene and alkane functionalities. Key expected absorptions include:

C=C stretching: A moderate band around 1665-1675 cm⁻¹ indicating the presence of the double bonds.

=C-H stretching: A medium to strong band above 3000 cm⁻¹ for the vinylic C-H bonds.

C-H stretching: Strong bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) for the methyl and methylene (B1212753) C-H bonds.

-C-H bending: Bands in the 1375-1465 cm⁻¹ region corresponding to the bending vibrations of the methyl and methylene groups.

While detailed spectra for the parent compound are not always published in full, IR analysis is consistently reported as being consistent with the assigned structures of its derivatives and related compounds in research studies. acs.org

Computational Chemistry Approaches to Reactivity and Stability

Computational chemistry provides powerful tools to investigate the properties of this compound at a molecular level, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to study the electronic structure of molecules. A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and symmetries of these orbitals are crucial for predicting a molecule's reactivity, particularly in pericyclic reactions. msu.edu

The principles of FMO theory are well-illustrated by reactions involving dienes like 2,6-octadiene (B1174381). For example, in the Cope rearrangement of 3,4-dimethyl-1,5-hexadiene, which produces 2,6-octadiene, the interaction between the HOMO and LUMO of the reacting fragments determines whether the reaction is thermally or photochemically allowed. msu.edu The analysis of terminal orbital phase relationships, which can be calculated using DFT, is essential for applying this method. msu.edu Such computational approaches rationalize the reaction pathways and stereochemical outcomes of reactions involving these diene systems.

Molecular Dynamics (MD) simulations are used to model the physical motions of atoms and molecules over time, providing a detailed view of a molecule's conformational landscape. This technique allows researchers to explore the different spatial arrangements (conformers) a flexible molecule like this compound can adopt and the energetic barriers between them.

While direct MD simulation studies focused solely on the conformational analysis of this compound are not extensively documented in the provided literature, the technique is widely applied to understand the behavior of related terpenoids. mdpi.comsmolecule.com For example, MD simulations are used to validate binding poses of terpene-like molecules in enzyme active sites and to understand how an enzyme's structure influences product specificity. smolecule.com

Furthermore, computational studies on the Cope rearrangement to form 2,6-octadiene reveal a strong preference for a chair-like transition state over a boat-like one. msu.edu This conformational preference, which can be explored with methods like MD, dictates the stereochemistry of the resulting diene isomer. msu.edu Exploring the conformational landscape is thus critical for understanding both the inherent stability and the reactive tendencies of the molecule.

Theoretical Modeling of Solvent Effects on Reaction Pathways

The reaction pathways of this compound, particularly its acid-catalyzed cyclization and rearrangement reactions, are significantly influenced by the surrounding solvent environment. Theoretical modeling, primarily through quantum mechanical calculations, provides a molecular-level understanding of how solvents mediate these transformations by altering the energies of reactants, transition states, and intermediates. This section delves into the computational approaches used to model these solvent effects and the key findings from such studies on analogous terpene systems, given the limited direct theoretical research on this compound itself.

Computational investigations into the role of the solvent in the reactions of this compound and related terpenes often employ a combination of quantum mechanics (QM) for the reacting species and a continuum model or explicit solvent molecules to represent the solvent. These models help to elucidate the influence of solvent polarity and specific solvent-solute interactions on reaction mechanisms and product distributions.

One of the primary reactions of this compound that is subject to solvent effects is its acid-catalyzed cyclization. nih.govdoubtnut.com In the presence of an acid, the double bonds can be protonated, leading to the formation of carbocationic intermediates. nih.gov The stability of these charged intermediates is highly dependent on the solvating medium. Polar solvents can stabilize these carbocations, thereby influencing the reaction rate and the subsequent rearrangement pathways.

Theoretical studies on the cyclization of other terpenes, which serve as valuable analogs, have shown that solvent molecules can play a more direct role than simply providing a dielectric medium. nih.gov For instance, in enzymatic reactions that mimic biological cyclizations, specific water molecules have been shown to be crucial in stabilizing intermediates and facilitating proton transfer steps. nih.gov While not a direct study on this compound, this highlights the potential for specific solvent interactions to be critical in its reaction pathways.

The choice of solvent can also dictate the competition between different reaction pathways. For example, in elimination reactions that can occur from carbocationic intermediates of dienes, polar aprotic solvents like tetrahydrofuran (B95107) (THF) have been noted to favor bimolecular (E2) mechanisms, whereas other solvents might promote different pathways. Although this finding is for a related system, it underscores the principle that the solvent can be a determining factor in the product outcome of reactions involving this compound.

Computational models can predict how the energy barriers of different reaction steps are altered by the solvent. For instance, density functional theory (DFT) calculations, often combined with a polarizable continuum model (PCM), can be used to calculate the free energy profiles of reactions in various solvents. These calculations can reveal which pathways are kinetically favored in a given solvent. For example, a study on a Diels-Alder reaction of a related furan (B31954) derivative demonstrated that a Lewis acid catalyst's effectiveness was modulated by the solvent, and a Brønsted acid could switch the mechanism from concerted to stepwise, a change that is inherently linked to solvent interactions. researchgate.net

| Reaction Step | Non-Polar Solvent | Polar Solvent | Rationale |

| Protonation of Double Bond | Higher energy barrier | Lower energy barrier | Stabilization of the developing positive charge on the transition state. |

| Carbocation Intermediate Stability | Less stable | More stable | Solvation of the charged species lowers its energy. |

| Carbocation Rearrangement | May favor intramolecular shifts | Can facilitate more complex rearrangements | Stabilization of more polarized transition states. |

| Product Formation (e.g., Cyclization vs. Elimination) | Pathway dependent on intrinsic stability | Can favor pathways leading to more polar products | Differential solvation of transition states and products. |

It is important to note that while continuum models are useful, explicit solvent models, where individual solvent molecules are included in the QM calculation, can provide a more accurate picture, especially when specific hydrogen bonding or other direct interactions are at play. nih.gov Future theoretical studies focusing specifically on this compound are needed to provide quantitative data on the solvent-dependent energetics of its various reaction pathways.

Role of 2,7 Dimethyl 2,6 Octadiene in Complex Organic Synthesis and Materials Science

Precursor in Chiral Auxiliary and Reagent Development

The defined stereochemistry and reactivity of 2,7-dimethyl-2,6-octadiene make it a valuable starting material for creating chiral molecules that can influence the stereochemical outcome of chemical reactions.

Synthesis of Chiral Borane (B79455) Reagents for Asymmetric Transformations

A significant application of this compound is in the synthesis of chiral borane reagents, which are crucial for asymmetric hydroboration reactions. The cyclic hydroboration of this compound leads to the formation of 2,5-diisopropylborolanes, a class of C2-symmetric reagents. researchgate.netmdpi.com The stereochemical result of this cyclization is highly dependent on the reaction conditions, including the specific borane reagent used, the solvent, temperature, and reaction time. researchgate.net

For instance, research has shown that using monobromoborane in carbon tetrachloride can yield a favorable ratio of the desired trans-isomer, which is the precursor to the effective chiral hydroborating agent. researchgate.net The less sterically demanding nature of certain monoalkylboranes facilitates the hydroboration of a wider range of alkenes with good to excellent enantiomeric excess. researchgate.net Following the initial synthesis, the racemic trans-2,5-diisopropylborolane can be isolated in pure form through selective complexation of the cis-isomer with an appropriate amine, such as 1-(2-hydroxyethyl)-pyrrolidine. researchgate.netmdpi.com

| Borane Reagent | Solvent | Temperature (°C) | Time (h) | Ratio (trans:cis) |

|---|---|---|---|---|

| Monobromoborane-dimethyl sulphide | Carbon Tetrachloride | 76 | 8 | 4:1 |

| Monobromoborane-dimethyl sulphide | Dichloromethane | Reflux | 8 | Data not specified, but leads to isolable product |

| Monobromoborane | THF | 0 | Not specified | 1:2 |

| Thexylborane | THF | Not specified | Not specified | Predominantly meso-diol after oxidation |

Building Block for Natural Product Total Synthesis

The C10 framework of this compound makes it a fundamental building block for the synthesis of larger, more complex molecules found in nature, particularly those derived from the isoprenoid pathway.

Contributions to Carotenoid Synthesis Pathways

In the commercial synthesis of various carotenoids, C10 dialdehydes are critical intermediates. This compound is a precursor to one such key building block, 2,7-dimethyl-2,4,6-octatrienedial. wipo.intgoogle.com The synthesis involves transforming the starting diene through a series of reactions to introduce the required conjugated double bonds and terminal aldehyde functionalities. These C10 units can then be coupled in convergent syntheses to construct the full C40 backbone characteristic of many carotenoids. wipo.int For example, synthetic strategies have been developed to convert related C10 structures like geranonitrile (3,7-dimethyl-2,6-octadienenitrile) into oxidized intermediates necessary for building carotenoid frameworks. karger.com

Intermediate in the Synthesis of Bicyclo[4.2.0]octadiene-Containing Natural Products (e.g., Endiandric Acids, Kingianins)

The total synthesis of complex natural products like endiandric acids and kingianins relies on a spectacular biosynthetic-like cascade involving an 8π/6π-electrocyclization followed by an intramolecular Diels-Alder (IMDA) reaction. nih.govrsc.orgresearchgate.net This cascade begins with a linear, substituted polyene precursor. While direct synthesis routes starting from this compound are not the most commonly cited, its structure represents a fundamental C10 diene motif. Synthetic strategies often intercept the cascade at a later stage, for example, by starting with cyclooctatetraene (B1213319) or constructing the necessary linear tetraene through coupling reactions. rsc.orgresearchgate.netnih.govrsc.org

The core of these strategies is the formation of a functionalized bicyclo[4.2.0]octadiene intermediate. nih.govrsc.orgrsc.org For instance, a unified synthesis of endiandric acid A and kingianic acid E was achieved by creating different bicyclo[4.2.0]octadiene precursors that only varied in the substituent on the cyclobutane (B1203170) ring. researchgate.netrsc.org These precursors were generated from a common tetrayne intermediate, which undergoes partial reduction to a tetraene that then enters the electrocyclization cascade. nih.govrsc.org The structural relationship between simple octadienes and the complex polyene precursors highlights the importance of such building blocks in the conceptual design of these total syntheses.

Application in the Construction of Polyisoprenoid Structures (e.g., Squalene)

This compound is a "tail-to-tail" dimer of isoprene (B109036) units, a structural feature that is also present in the center of squalene (B77637). acs.orgcdnsciencepub.com A convenient and stereospecific synthesis of squalene utilizes a bifunctional C10 isoprenoid unit derived from this diene. acs.orgacs.org Specifically, 2,7-dimethyl-trans,trans-2,6-octadiene-1,8-dial is synthesized and serves as a key building block. acs.org This C10 dialdehyde (B1249045) can undergo coupling reactions, such as a Wittig-type reaction, to form the central C20 unit of squalene, which is then further elaborated to complete the C30 structure. This approach demonstrates the utility of this compound as a synthon for constructing larger polyisoprenoid structures with precise stereochemical control.

Development of Functionalized Derivatives for Advanced Materials and Agrochemical Applications

Modification of the this compound backbone has led to the development of derivatives with applications in materials science and agriculture. For example, related structures like (Z/E)-3,7-dimethyl-2,6-octadienoic acids, synthesized from commercially available nerol (B1678202) and geraniol (B1671447), serve as platforms for creating new agrochemicals. mdpi.comresearchgate.net By converting the carboxylic acid to various amides and subsequently performing epoxidation, a library of compounds can be generated. mdpi.com

Bioassays of these derivatives have revealed significant fungicidal activity against plant pathogens like Rhizoctonia solani. mdpi.comresearchgate.net This demonstrates the potential for developing effective agrochemicals from simple isoprenoid precursors.

| Compound ID | Amide Substituent | Inhibition Rate against R. solani (%) at 50 µg/mL | EC₅₀ against R. solani (µM) |

|---|---|---|---|

| 5c | 4-Fluorobenzylamine | 94.0 | Not Reported |

| 5i | 2,4-Dichlorobenzylamine | 93.4 | Not Reported |

| 6b | N-(4-fluorophenyl)-6,7-epoxy-3,7-dimethyl-2-octenamide | 91.5 | Not Reported |

| 5f | 4-Trifluoromethylbenzylamine | Not Reported | 9.7 |

In materials science, the diene structure is a useful building block. Derivatives such as 1-ethoxy-3,7-dimethyl-2,6-octadiene can act as intermediates or monomers in the production of polymers with specific properties. ontosight.ai Furthermore, peripherally substituted metallophthalocyanines have been synthesized using trans-3,7-dimethyl-2,6-octadien-1-ol (geraniol). These macrocyclic complexes are highly soluble in organic solvents and show promise as catalysts for oxidation reactions, which is relevant to both chemical synthesis and the development of advanced functional materials. tandfonline.com

Biosynthetic Considerations and Analogues of 2,7 Dimethyl 2,6 Octadiene

Mechanistic Studies of Natural Occurrence and Biosynthesis from Terpene Precursors

The natural occurrence and biosynthetic pathways of 2,7-dimethyl-2,6-octadiene, an acyclic monoterpenoid, are rooted in the fundamental principles of terpene biosynthesis in plants and other organisms. Terpenoids are a vast class of natural products synthesized from five-carbon isoprene (B109036) units. The biosynthesis of these compounds originates from two primary pathways: the mevalonic acid (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. nih.govnih.gov Both pathways produce the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov

These precursors are then condensed by prenyltransferase enzymes to form larger prenyl diphosphates. For monoterpenes like this compound, the key precursor is geranyl pyrophosphate (GPP), a ten-carbon molecule formed from the condensation of one molecule of DMAPP and one molecule of IPP. nih.gov While direct enzymatic synthesis of this compound by a specific terpene synthase has not been extensively detailed, its structural relationship to common monoterpenes suggests its formation follows the general mechanism of terpene cyclization and rearrangement, albeit leading to an acyclic product.

Research on hop (Humulus lupulus) has identified a related compound, tentatively identified as 2,7-dimethyl-1,6-octadiene, exclusively in the glandular trichomes. nih.gov The biosynthesis of monoterpenes in these trichomes is linked to the MEP pathway, which supplies the necessary IPP and DMAPP precursors. nih.gov This suggests that the formation of such irregular acyclic monoterpenes is a specialized metabolic function within specific plant tissues.

Furthermore, studies on the thermal decomposition of terpene glycosides, which are common aroma precursors in plants, provide another potential route for the formation of related structures. For instance, the thermal decomposition of (±)-linalyl β-D-glucoside has been shown to produce (6Z)- and (6E)-2,6-dimethyl-2,6-octadienes. tandfonline.comjst.go.jp The proposed mechanism involves a proton transfer from the anomeric position of the glucose moiety to the aglycone, leading to the formation of the octadiene structure and glucono-1,5-lactone. tandfonline.com This pathway is particularly relevant in the context of food and beverage processing, where heat is applied to raw plant materials. researchgate.net

The dimerization of isoprene, the fundamental building block of terpenes, can also yield a mixture of isomers, including this compound. researchgate.net This highlights a potential synthetic, and possibly prebiotic, route to this class of compounds.

Table 1: Key Precursors in Terpenoid Biosynthesis

| Precursor | Carbon Atoms | Biosynthetic Pathway(s) | Role |

|---|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | C5 | MVA and MEP | Universal isoprene building block. nih.gov |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 | MVA and MEP | Isomer of IPP, acts as the initial substrate for prenyltransferases. nih.gov |

| Geranyl Pyrophosphate (GPP) | C10 | MVA and MEP | Precursor for monoterpenes. nih.gov |

Comparative Reactivity and Transformations of Related Isoprenoid Structures

The chemical reactivity of this compound is characteristic of a diene, with the two double bonds providing sites for various chemical transformations. Its structure, along with those of its isomers and related isoprenoids, allows for a range of reactions, including cyclization, oxidation, and addition reactions.

One notable transformation is its reaction with acids. Treatment of this compound with phosphoric acid, for example, can induce cyclization, demonstrating the propensity of these acyclic terpenes to form cyclic structures under acidic conditions. chegg.commcgill.ca Another significant reaction is hydroboration. The cyclic hydroboration of this compound has been studied as a method to produce borolanes (cyclic organoboron compounds), which are valuable reagents in organic synthesis. mdpi.com The stereochemical outcome of this reaction is sensitive to conditions such as solvent, temperature, and the specific borane (B79455) reagent used. mdpi.com

The oxidation of isoprenoid structures is another critical area of study. While direct oxidation studies on this compound are not extensively documented in the provided context, research on the thermo-oxidation of structurally similar isoprenoid alcohols like geraniol (B1671447) (an isomer of 2,7-dimethyl-2,6-octadien-8-ol) offers valuable insights. nih.gov The autoxidation of geraniol proceeds via hydrogen abstraction from an allylic position, followed by reaction with molecular oxygen to form hydroperoxides, which can then decompose into aldehydes and alcohols. nih.gov This suggests that the double bonds in this compound would also be susceptible to oxidative cleavage and modification.

Furthermore, synthetic modifications of related isoprenoid skeletons have been explored to create novel compounds with specific biological activities. For example, derivatives of (Z/E)-3,7-dimethyl-2,6-octadienoic acid, synthesized from geraniol and nerol (B1678202), have been converted into various amides and 6,7-epoxy analogues. mdpi.com These transformations, involving amidation and epoxidation, highlight the versatility of the isoprenoid backbone for chemical derivatization to produce compounds with potential fungicidal properties. mdpi.com

Table 2: Selected Chemical Transformations of this compound and Analogues

| Starting Material | Reagents/Conditions | Product Type | Research Finding |

|---|---|---|---|

| This compound | Phosphoric Acid | Cyclic Compound | Acid-catalyzed cyclization. chegg.commcgill.ca |

| This compound | Monochloroborane-dimethylsulphide complex, then NaOH/H₂O₂ | Diol (from oxidation of borolane) | Cyclic hydroboration to form borolanes. mdpi.com |

| Linalyl β-D-glucopyranoside | Thermal Pyrolysis | 2,6-Dimethyl-2,6-octadienes | Formation via proton transfer from the sugar moiety. tandfonline.com |

| (Z/E)-3,7-dimethyl-2,6-octadienoic acid | Aromatic/Aliphatic Amines | (Z/E)-3,7-dimethyl-2,6-octadienamides | Synthesis of amide derivatives. mdpi.com |

Future Directions and Emerging Research Avenues for 2,7 Dimethyl 2,6 Octadiene

Exploration of Novel Catalytic and Stereoselective Synthetic Methodologies

Future research will heavily focus on developing more efficient and selective methods for synthesizing 2,7-dimethyl-2,6-octadiene and its derivatives. A key challenge lies in controlling the stereochemistry of the double bonds (E/Z isomerism), which significantly impacts the molecule's properties and biological activity.

The development of novel catalytic systems is a primary avenue of exploration. Transition metal catalysis, which has shown broad reactivity with a wide range of dienes, will continue to be a major focus. researchgate.net For instance, ruthenium-based catalysts have been utilized for the selective isomerization of related terpene structures and the polymerization of other dienes. sigmaaldrich.comresearchgate.net Future work could involve designing new ligand environments for metals like palladium, ruthenium, or nickel to achieve higher stereoselectivity in the synthesis of specific this compound isomers. researchgate.netacs.org The use of palladium catalysis has already proven effective in the synthesis of chiral amido-dienes, suggesting its potential for creating asymmetric derivatives of this compound. researchgate.netacs.org

Furthermore, biocatalytic approaches using enzymes like terpene synthases or engineered cytochrome P450s present a green and highly selective alternative to traditional chemical synthesis. acs.orgnih.gov Research into engineering these enzymes could allow for the direct and stereospecific production of this compound or its functionalized analogs from simple precursors. nih.gov The stereoselective synthesis of related complex molecules, such as the Cecropia juvenile hormone from geraniol (B1671447), highlights the potential of multi-step synthetic routes that avoid extensive chromatography, a strategy that could be adapted for this compound derivatives. nih.gov

Advanced Mechanistic Investigations via In Situ Spectroscopy and Computational Modeling

A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing synthetic routes and discovering new reactions. The thermal decomposition of linalyl β-D-glucopyranoside has been identified as one pathway to form 2,6-dimethyl-2,6-octadienes, with the mechanism being elucidated through GC/MS and NMR spectroscopy. tandfonline.comjst.go.jpresearchgate.net

Future investigations will increasingly rely on advanced in situ spectroscopic techniques. youtube.com These methods allow researchers to monitor reactions as they happen, providing real-time data on transient intermediates and catalyst behavior. youtube.com Techniques like Attenuated Total Reflectance (ATR) infrared spectroscopy can probe species on a catalyst's surface, helping to differentiate between active species and spectators. youtube.com Combining these experimental techniques with computational modeling represents a powerful approach to mechanistic studies. mit.edu

Computational models can predict reaction outcomes, calculate the energies of transition states, and explain the origins of stereoselectivity. acs.orgmit.eduacs.org For example, modeling has been used to understand the copolymerization of dienes and to predict the success of photocatalyzed reactions for synthesizing complex molecules. mit.eduacs.org For this compound, computational studies could be used to model its interaction with various catalysts, predict the most likely pathways for acid-catalyzed cyclization, and guide the design of experiments to test these predictions. doubtnut.comchegg.com NMR spectroscopy will also continue to be a vital tool for determining the precise structure of reaction products and intermediates. researchgate.net

Innovative Applications in Sustainable Chemistry and Chemical Biology

The principles of sustainable chemistry and chemical biology offer exciting new contexts for the application of this compound. As a plant-derived terpene, its use as a building block is inherently aligned with the goals of green chemistry. mdpi.com

One area of focus is the use of environmentally benign catalysts for its transformations. Natural minerals, such as bentonite, have been shown to catalyze the conversion of related terpene alcohols like geraniol into other valuable compounds. bibliotekanauki.pl This suggests that similar low-cost, green catalysts could be developed for the selective transformation of this compound. Biocatalytic methods, such as using enzymes or whole microbial systems, are another cornerstone of sustainable chemistry. Engineering fusion proteins that combine a terpene synthase with a functionalizing enzyme like a cytochrome P450 could create efficient microbial cell factories for producing valuable oxidized derivatives of terpenes. nih.gov

In chemical biology, derivatives of this compound could be designed as probes to study biological processes or as precursors for new bioactive compounds. The fungicidal activity of its amide and epoxy derivatives is a promising starting point for developing new agrochemicals. mdpi.com The known anti-inflammatory and anticancer properties of related terpenes also suggest that derivatives of this compound could be explored for pharmaceutical applications.

Design and Synthesis of Bioactive Derivatives and Functional Materials

The chemical structure of this compound provides a versatile platform for the design and synthesis of new molecules with tailored properties. By chemically modifying the diene backbone, researchers can create a wide range of derivatives with potential applications in medicine, agriculture, and materials science.

The synthesis of bioactive derivatives is a particularly promising research avenue. Studies have already demonstrated that converting the related (Z/E)-3,7-dimethyl-2,6-octadienoic acids into various amides and epoxides can yield compounds with significant fungicidal activity against plant pathogens like Rhizoctonia solani. mdpi.com Future work will likely involve creating larger libraries of such derivatives and screening them for a broader range of biological activities, including antibacterial, insecticidal, and pharmaceutical effects. mdpi.com For example, derivatives like acetaldehyde (B116499), 2-(((2E)-3,7-dimethyl-2,6-octadien-1-yl)oxy)-, are being investigated for use in fragrances and as intermediates in drug synthesis. ontosight.ai

In the realm of materials science, this compound can serve as a monomer or a building block for new polymers and functional materials. ontosight.ai Its diene structure is suitable for polymerization reactions, including ring-opening metathesis polymerization (ROMP) when used with appropriate catalysts. This could lead to the creation of new polymers with specific physical or chemical properties. Furthermore, diol derivatives, such as (2E,6E)-2,6-dimethyl-2,6-octadiene-1,8-diol, can act as building blocks for more complex molecules, potentially leading to new functional materials. cymitquimica.com The copolymerization with other monomers is another strategy to create resins with tailored flow properties. acs.org

Q & A

Q. How can researchers reliably identify and quantify 2,7-Dimethyl-2,6-octadiene in complex mixtures?

Q. What are the established synthetic routes for this compound, and what are their key challenges?

Common methods include Wittig reactions or acid-catalyzed dehydration of terpene alcohols. A major challenge is controlling stereochemistry and minimizing byproducts like geranyl chloride derivatives (e.g., trans-1-chloro-3,7-dimethyl-2,6-octadiene). Purification via fractional distillation or preparative GC is often necessary to isolate the desired isomer .

Q. What analytical techniques are most effective for characterizing derivatives of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features like double-bond geometry and substituent positions. High-resolution mass spectrometry (HR-MS) confirms molecular formulas. For crystalline derivatives (e.g., 2,6-dimethyl-3,7-octadiene-2,6-diol), X-ray crystallography provides unambiguous stereochemical assignment .

Q. What safety considerations are essential when handling this compound in laboratory settings?

The compound is classified as a flammable liquid (GHS Category 4) and may cause skin/eye irritation. Use explosion-proof equipment, chemical fume hoods, and personal protective equipment (PPE). Store in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

Contradictions often arise from differences in purity, isomer ratios, or synergistic/antagonistic effects in mixtures. For example, citral’s antibiofilm activity varies depending on the presence of carvone or other terpenes. Validate purity via GC-MS (>95%) and design dose-response studies with isolated compounds versus mixtures to isolate mechanisms .

Q. What experimental strategies optimize the stereochemical purity of this compound during synthesis?

Use chiral catalysts (e.g., palladium complexes) or enzymatic resolution to favor specific stereoisomers. Monitor reaction progress with chiral GC columns. For thermal reactions, optimize temperature to minimize isomerization—lower temperatures (<100°C) reduce undesired E/Z shifts .

Q. How to design experiments to isolate the effects of this compound from co-occurring compounds in natural extracts?

Employ bioassay-guided fractionation: partition extracts using solvent polarity gradients (e.g., hexane → ethyl acetate), test each fraction for activity, and identify active components via GC-MS/NMR. Use knockout studies (e.g., CRISPR-modified microbial strains) to confirm target specificity .

Q. How to validate the reproducibility of bioactivity assays involving this compound?

Document all experimental parameters (e.g., solvent type, incubation time, cell line passage number) using FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include positive/negative controls in each assay batch. Share raw data and metadata in public repositories to enable cross-validation .

Methodological Considerations

- Data Contradiction Analysis : When conflicting bioactivity data arise, re-evaluate compound stability (e.g., oxidation during storage) and assay conditions (e.g., pH, temperature). Use statistical tools like principal component analysis (PCA) to identify confounding variables .

- Experimental Design : For structure-activity relationship (SAR) studies, systematically modify functional groups (e.g., acetylation of hydroxyl derivatives) and test against biological targets. Compare results with computational models (e.g., molecular docking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。